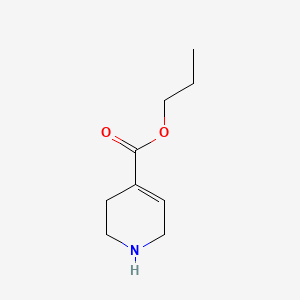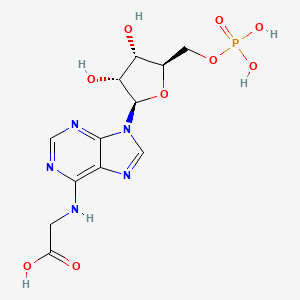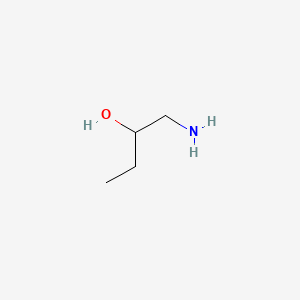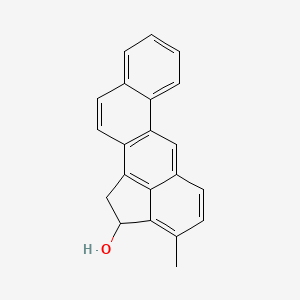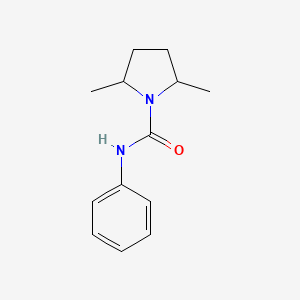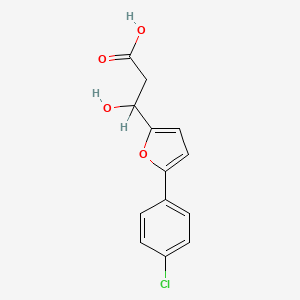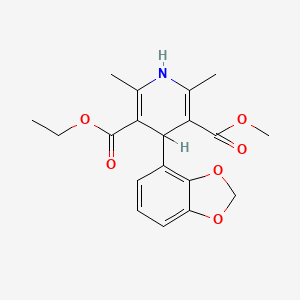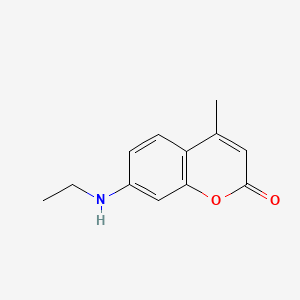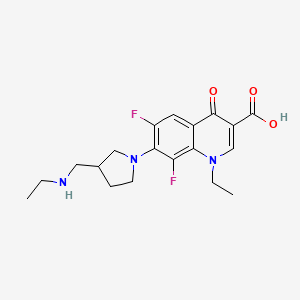
1-Hydroxy-2,1-benzoxaborolane
Übersicht
Beschreibung
Benzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound It is known for its unique structure, which includes a fused benzene ring and an oxaborole ring
Wirkmechanismus
Target of Action
1-Hydroxy-2,1-benzoxaborolane, also known as benzo[c][1,2]oxaborol-1(3H)-ol, is a versatile class of boron-heterocycles that are gaining attention as potential drug candidates due to their impressive biological activities .
Mode of Action
The specific mode of action of this compound remains unknown. Benzoxaboroles, in general, have been explored for their potential applications due to their ability to form complexes with certain lewis acids.
Biochemical Pathways
Benzoxaboroles are useful substrates to prepare allylic and benzylic alcohols via Suzuki coupling
Pharmacokinetics
It’s worth noting that the compound is being evaluated for its potential therapeutic applications .
Result of Action
Benzoxaboroles have shown impressive biological activities, including antifungal, antibacterial, antiviral, anti-inflammatory, and antiprotozoal properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s synthesis has been found to be challenging to scale up primarily due to process safety, solubility, and stability of this compound in the nitration medium . .
Biochemische Analyse
Biochemical Properties
1-Hydroxy-2,1-benzoxaborolane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit the activity of certain enzymes by forming reversible covalent bonds with their active sites. For instance, this compound has been shown to interact with serine hydrolases, which are a class of enzymes involved in numerous physiological processes. The interaction between this compound and these enzymes results in the inhibition of their catalytic activity, thereby modulating biochemical pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, which play crucial roles in cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with specific biomolecules. This compound exerts its effects by binding to the active sites of enzymes, thereby inhibiting their activity. For example, this compound has been shown to inhibit the activity of proteases by forming a reversible covalent bond with the serine residue in the enzyme’s active site. This interaction prevents the enzyme from catalyzing its substrate, leading to a decrease in proteolytic activity. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods. Prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression. These long-term effects are important considerations for the potential therapeutic applications of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively modulate biochemical pathways without causing significant toxicity. At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit the activity of certain metabolic enzymes, leading to changes in the levels of key metabolites. For instance, this compound can inhibit the activity of glycolytic enzymes, resulting in altered glucose metabolism and energy production. These effects on metabolic pathways are critical for understanding the potential therapeutic applications of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by membrane transporters, allowing it to reach its target sites within the cell. Additionally, this compound can bind to intracellular proteins, facilitating its distribution and accumulation in specific cellular compartments. These transport and distribution mechanisms are essential for the compound’s biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it exerts its biological effects. The localization of this compound in these subcellular compartments is crucial for its activity, as it allows the compound to interact with its target biomolecules and modulate cellular processes .
Vorbereitungsmethoden
Industrielle Herstellungsverfahren für Benzo[c][1,2]oxaborol-1(3H)-ol sind nicht umfassend dokumentiert. Der allgemeine Ansatz beinhaltet die Skalierung der Labor-Synthesemethoden, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit des Endprodukts durch verschiedene Reinigungsverfahren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Benzo[c][1,2]oxaborol-1(3H)-ol durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können reduzierte Formen der Verbindung ergeben.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um die Integrität des Oxaborolrings zu erhalten .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können.
Wissenschaftliche Forschungsanwendungen
Benzo[c][1,2]oxaborol-1(3H)-ol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer borhaltiger Verbindungen verwendet.
Biologie: Die Verbindung hat sich als möglicher Inhibitor bestimmter Enzyme gezeigt, wodurch sie ein Kandidat für die Arzneimittelentwicklung ist.
Wirkmechanismus
Der Wirkmechanismus von Benzo[c][1,2]oxaborol-1(3H)-ol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. So kann es beispielsweise Phosphodiesterase-Enzyme hemmen, indem es an ihre katalytischen Domänen bindet. Diese Interaktion stört die Enzymaktivität, was zu reduzierten Spiegeln bestimmter Signalmoleküle in Zellen führt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Benzo[c][1,2,5]oxadiazole: Diese Verbindungen enthalten ebenfalls einen anellierten Benzolring und einen Oxaborolring, unterscheiden sich aber durch das Vorhandensein zusätzlicher Stickstoffatome.
Benzo[c][1,2,5]thiadiazole: Ähnlich wie Oxadiazole enthalten diese Verbindungen Schwefelatome anstelle von Stickstoff.
Einzigartigkeit
Benzo[c][1,2]oxaborol-1(3H)-ol ist aufgrund seiner spezifischen borhaltigen Struktur einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO2/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQABDOICLHPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC=CC=C2CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328044 | |
| Record name | 1-Hydroxy-2,1-benzoxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5735-41-1 | |
| Record name | 1-Hydroxy-2,1-benzoxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxy-2,1-benzoxaborole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While 1-hydroxy-2,1-benzoxaborolane itself is a key intermediate in the synthesis of various pharmaceutical compounds, its derivatives exhibit diverse mechanisms of action. For instance, GSK656, a derivative, targets Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS). [] This interaction inhibits the enzyme, disrupting protein synthesis and ultimately leading to bacterial death. Another derivative, AN3485, inhibits the activity of Toll-like receptors (TLRs), specifically TLR2, TLR3, TLR4, and TLR5. [, ] This inhibition leads to the suppression of pro-inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6, which are implicated in various inflammatory and autoimmune diseases.
A: Modifications to the core structure of this compound significantly influence its activity, potency, and selectivity. For example, the introduction of a 3-aminomethyl group and halogen substitutions at the 4-position are crucial for the potent inhibition of Mtb LeuRS by GSK656. [] Similarly, the presence of specific substituents on the benzoxaborole scaffold in AN3485 dictates its interaction with TLRs and subsequent anti-inflammatory activity. [, ] Understanding these SARs is essential for optimizing the design of novel therapeutic agents based on this scaffold.
A: Studies have demonstrated the efficacy of these compounds in various models. AN3485, for instance, effectively inhibited LPS-induced cytokine synthesis in both in vitro cell-based assays and in vivo mouse models. [] It also suppressed inflammation in mouse models of contact dermatitis, delayed-type hypersensitivity, and collagen-induced arthritis. [, ] GSK656 exhibited potent antitubercular activity against Mtb H37Rv in vitro and demonstrated efficacy in murine tuberculosis infection models. []
A: Research on GSK656 highlights its favorable pharmacokinetic profile, including good absorption and distribution properties. [] The compound also showed promising efficacy against Mtb infection in mouse models, suggesting a positive link between its pharmacokinetic behavior and in vivo activity. [] While detailed ADME data for all derivatives is not explicitly provided in these papers, such information is crucial for understanding the compounds' behavior within living organisms and guiding further development.
A: Various analytical techniques are employed to characterize these compounds. X-ray diffraction was used to determine the crystal structure of a novel crystalline form of a boron-containing antibacterial drug derived from this compound. [] Additionally, Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy, including 1H, 11B, and 35Cl SSNMR, provided structural information, chemical shift analysis, and quadrupolar interaction analysis for the compound. [] This highlights the power of combining these techniques for comprehensive characterization.
A: While the presented research focuses on the antibacterial and anti-inflammatory properties of these compounds, their unique chemical properties and diverse SAR make them attractive candidates for exploring other therapeutic areas. For example, the ability of some derivatives to bind saccharides, as demonstrated by the benzoboroxole modified nanoparticles, [] suggests potential applications in areas like glucose sensing or drug delivery targeting specific sugar moieties. Further investigation into the broader biological activities of these compounds is warranted.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


